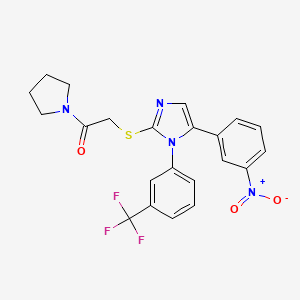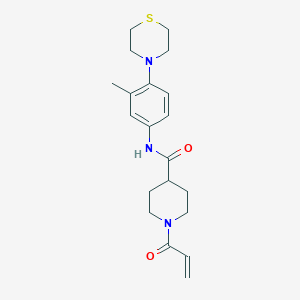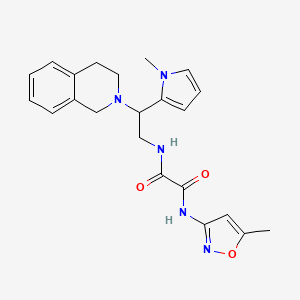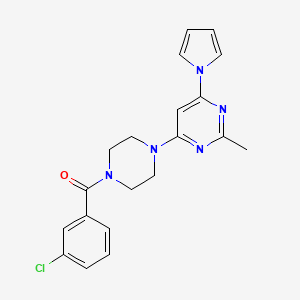![molecular formula C21H21N5O4 B2374172 N-(3-methoxybenzyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946280-01-9](/img/structure/B2374172.png)
N-(3-methoxybenzyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(3-methoxybenzyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide” is a complex organic compound. It contains a triazine ring, which is a class of nitrogen-containing heterocycles . The parent molecules’ molecular formula is (CH2)3(NH)3 . They exist in three isomeric forms, 1,3,5-triazinanes being common . The triazinanes have a six-membered cyclohexane-like ring but with three carbons replaced by nitrogens .
Synthesis Analysis
The synthesis of such compounds often involves complex procedures. For instance, 1,2,4-triazine derivatives can be synthesized through a variety of methods . An efficient one-pot two-step synthesis of a related compound, 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, was reported, which involved a solvent-free condensation/reduction reaction sequence .Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of multiple functional groups and rings. For example, a related compound, 1-(2-Methoxyphenyl)-3-phenyl-1,4-dihydro-1,2,4-benzotriazin-4-yl, was found to have radicals within its structure that are near perpendicular to each other (87.76°) and form a herringbone pattern .Chemical Reactions Analysis
The chemical reactions involving this compound could be diverse and complex. For instance, a related compound, 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, was synthesized through a solvent-free condensation/reduction reaction sequence .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Triazinanes, which are a class of nitrogen-containing heterocycles, have a molecular formula of (CH2)3(NH)3 and a molar mass of 87.126 g·mol −1 .Scientific Research Applications
Phosphodiesterase Inhibitors
Raboisson et al. (2003) explored pyrazolo[1,5-a]-1,3,5-triazines as a new structural class of potent phosphodiesterase type 4 inhibitors. These compounds were found to strongly inhibit LPS-induced TNFalpha release from human mononuclear cells. This research suggests potential applications in inflammatory disorders. Read more.
Antitumor Activity
Remers et al. (2015) investigated compounds synthesized from carbendazim, a benzimidazole derivative. They identified specific s-triazine derivatives showing activity against pancreatic tumor cells, suggesting a potential role in cancer treatment. Read more.
Anti-Inflammatory and Analgesic Agents
Abu‐Hashem et al. (2020) synthesized novel compounds, including some based on triazine structures, and screened them as cyclooxygenase-1/2 inhibitors with analgesic and anti-inflammatory activities. This research indicates the utility of these compounds in managing pain and inflammation. Read more.
Cytotoxic Activity
Hassan et al. (2014) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and related pyrazolo[1,5-a]pyrimidine derivatives. They investigated their cytotoxic activity against Ehrlich Ascites Carcinoma cells, pointing to potential applications in cancer therapy. Read more.
Magnetic Materials
Uysal et al. (2010) synthesized dendrimeric melamine-cored complexes with triazine rings, investigating their magnetic behaviors. These findings could have implications in the development of magnetic materials. Read more.
Future Directions
The future directions for research on this compound could include further exploration of its synthesis methods, investigation of its biological activities, and development of its pharmaceutical applications. For instance, pyrazole derivatives have attracted attention due to their wide range of physiological and pharmacological activities , suggesting potential future directions for this compound.
Properties
IUPAC Name |
8-(4-methoxyphenyl)-N-[(3-methoxyphenyl)methyl]-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O4/c1-29-16-8-6-15(7-9-16)25-10-11-26-20(28)18(23-24-21(25)26)19(27)22-13-14-4-3-5-17(12-14)30-2/h3-9,12H,10-11,13H2,1-2H3,(H,22,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMEXSBHNSFRBTR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NCC4=CC(=CC=C4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-({4-amino-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2374089.png)
![Acetamide, N-[4-[4-(3,4-dimethylphenyl)piperazine-1-sulfonyl]phenyl]-](/img/structure/B2374091.png)
![N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2374092.png)


![Ethyl 2-cyano-2-[2-nitro-4-(trifluoromethyl)phenyl]acetate](/img/structure/B2374097.png)
![ethyl 3-carbamoyl-2-(4-(methoxycarbonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2374099.png)


![3-((5-(butylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2374105.png)
![1-[3-(Benzimidazol-1-yl)azetidin-1-yl]-3-(4-methoxyphenyl)propan-1-one](/img/structure/B2374107.png)

![N-[1-Methyl-5-(3,3,3-trifluoropropoxymethyl)pyrazol-3-yl]prop-2-enamide](/img/structure/B2374110.png)

